o-Xylene

Description

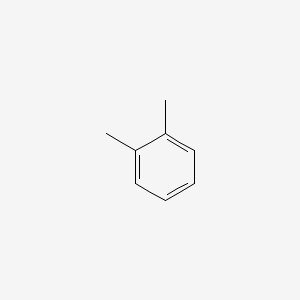

This compound is a xylene substituted by methyl groups at positions 1 and 2.

Commercial or mixed xylene usually contains about 40-65% m-xylene and up to 20% each of this compound and p-xylene and ethylbenzene. Xylenes are released into the atmosphere as fugitive emissions from industrial sources, from auto exhaust, and through volatilization from their use as solvents. Acute (short- term) inhalation exposure to mixed xylenes in humans results in irritation of the eyes, nose, and throat, gastrointestinal effects, eye irritation, and neurological effects. Chronic (long-term) inhalation exposure of humans to mixed xylenes results primarily in central nervous system (CNS) effects, such as headache, dizziness, fatigue, tremors, and incoordination; respiratory, cardiovascular, and kidney effects have also been reported. EPA has classified mixed xylenes as a Group D, not classifiable as to human carcinogenicity.

orththis compound is a natural product found in Psidium guajava, Juglans nigra, and other organisms with data available.

Xylene is an aromatic hydrocarbon composed of a benzene ring linked to two methyl groups and that exists in three isoforms depending on the sites where the methyl groups are attached. Xylene is used for various industrial applications.

See also: m-Xylene (related); p-Xylene (related); Xylene (related).

Structure

3D Structure

Properties

IUPAC Name |

1,2-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021807 | |

| Record name | o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

63 °F (NTP, 1992), 32 °C c.c., 90 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

95-47-6 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Xylene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-xylene (this compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂. It is one of three isomers of dimethylbenzene, the others being meta-xylene and para-xylene.[1][2] In this molecule, two methyl groups are substituted on a benzene ring at adjacent carbon atoms (the "ortho" position).[1][3] A colorless and flammable liquid with a characteristic sweet odor, this compound is a significant compound in the chemical industry, primarily sourced from the catalytic reforming of petroleum naphtha.[2][4] While widely used as a solvent in various industrial applications including paints, lacquers, and coatings, it also serves as a crucial precursor in the synthesis of phthalic anhydride, a key component in the production of plasticizers, dyes, and resins.[2][5] In the context of drug development and research, this compound is sometimes utilized as a solvent in pharmaceutical formulations.[2] Understanding its chemical and physical properties, metabolic pathways, and the experimental methodologies to determine these characteristics is essential for its safe and effective use in scientific and industrial settings.

Chemical Structure

The structure of this compound consists of a benzene ring with two methyl groups attached to adjacent carbon atoms.

IUPAC Name: 1,2-Dimethylbenzene[2][6]

Synonyms: o-Xylol, 2-Xylene, 1,2-Dimethylbenzol[6]

Chemical Formula: C₈H₁₀[1]

Molecular Weight: 106.168 g·mol⁻¹[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic, sweet | [6] |

| Melting Point | -25.2 °C to -24 °C | [1][7] |

| Boiling Point | 144.4 °C | [1][8] |

| Density | 0.88 g/mL at 20 °C | [1][7] |

| Vapor Density | 3.7 (vs air) | [7] |

| Vapor Pressure | 7 mmHg at 20 °C | [1] |

| Refractive Index | 1.505 at 20 °C | [7] |

| Dipole Moment | 0.45 D | [9] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | 0.02% (20 °C), 178 mg/L (25 °C) | [1][6] |

| Ethanol | Very soluble | [1] |

| Diethyl Ether | Very soluble | [1] |

| Acetone | Miscible | [7] |

| Benzene | Miscible | [7] |

Safety and Flammability

| Property | Value | Reference |

| Flash Point | 30 °C to 32 °C (closed cup) | [5][10] |

| Autoignition Temperature | 465 °C | [10] |

| Lower Explosive Limit | 0.9% | [11] |

| Upper Explosive Limit | 6.7% | [11] |

| LD₅₀ (oral, rat) | 3523 mg/kg | [12] |

Experimental Protocols

Detailed methodologies for determining the key properties of this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using a Thiele tube or a melting point apparatus with a boiling point attachment.[6][13]

Methodology:

-

A small amount of this compound is placed in a small test tube or fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.[13]

-

The assembly is heated in a liquid bath (like paraffin in a Thiele tube) or a heating block.[13] The heating should be gradual and uniform.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[13]

Determination of Melting Point (Capillary Method)

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.

Methodology:

-

A small amount of this compound is introduced into a capillary tube.

-

The capillary tube is cooled in a suitable bath (e.g., dry ice/acetone) until the sample solidifies.

-

The capillary tube containing the solid sample is then placed in a melting point apparatus.[14]

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[12]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is the melting point of the substance.[15]

Determination of Density (Pycnometer Method)

The density of a liquid like this compound can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[3][8]

Methodology:

-

A clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is removed. The outside of the pycnometer is carefully dried.

-

The pycnometer filled with this compound is weighed (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₃).

-

The density of this compound (ρ) is calculated using the following formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_ref where ρ_ref is the density of the reference liquid.

Determination of Solubility

The solubility of this compound in various solvents is determined by direct observation.

Methodology:

-

A specific volume of the solvent (e.g., 1 mL of water) is placed in a test tube.[16]

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.

-

The test tube is stoppered and shaken vigorously for a set period (e.g., 1-2 minutes).[16]

-

The mixture is allowed to stand and is then observed. If a single homogeneous phase is present, the substance is considered soluble. If two distinct layers form, it is insoluble.[17] If droplets are suspended, it is sparingly soluble.

-

This process is repeated with different solvents (e.g., ethanol, diethyl ether) to determine its solubility profile.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is relatively simple. Due to the symmetry of the molecule, the aromatic protons give rise to a complex multiplet, while the methyl protons appear as a single sharp peak.

¹³C NMR: The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to its symmetry.[18]

Experimental Protocol (General):

-

A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, and broadband proton decoupling is typically used to simplify the spectrum.[19]

-

The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and the chemical shifts of the peaks are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H bending of the methyl groups.

Experimental Protocol (Liquid Film):

-

Two salt plates (e.g., NaCl or KBr) are cleaned and dried.

-

A drop or two of this compound is placed on the surface of one salt plate.

-

The second salt plate is placed on top, spreading the liquid into a thin film.

-

The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded over the desired range (e.g., 4000-600 cm⁻¹).[20]

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides information about the structure of the molecule. The mass spectrum of this compound will show a molecular ion peak at m/z = 106. Common fragment ions are observed at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 77 (phenyl ion, [C₆H₅]⁺).[21]

Experimental Protocol (General):

-

A small sample of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.

-

The sample is vaporized and then ionized, typically by a beam of high-energy electrons (electron ionization).

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Metabolic Pathways

In biological systems, this compound is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[22] The metabolic process involves the oxidation of one of the methyl groups.

The degradation of this compound can proceed through several pathways, particularly in microorganisms. One common pathway involves the oxidation of a methyl group to form o-methylbenzyl alcohol, which is then further oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoic acid.[7][11] Another pathway involves the direct oxidation of the aromatic ring.[7]

Below is a diagram representing a common microbial degradation pathway for this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. mt.com [mt.com]

- 4. thinksrs.com [thinksrs.com]

- 5. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. enviPath [envipath.org]

- 8. Density - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. quora.com [quora.com]

- 19. sc.edu [sc.edu]

- 20. scribd.com [scribd.com]

- 21. This compound mass spectrumExamine the partial mass | Chegg.com [chegg.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 1,2-dimethylbenzene, an aromatic hydrocarbon of significant interest in various scientific and industrial domains. This document collates essential quantitative data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for analysis.

Core Physical and Chemical Properties

1,2-Dimethylbenzene, also known as o-xylene, is a colorless, flammable liquid with a characteristic sweet odor.[1][2] It is a constitutional isomer of m-xylene and p-xylene.[3] Its chemical structure consists of a benzene ring substituted with two adjacent methyl groups.[4] This ortho-substitution pattern dictates its unique physical and chemical behaviors. It is less dense than water and is practically insoluble in it.[1][4] However, it is very soluble in organic solvents like ethanol, diethyl ether, acetone, and benzene.[3][5]

Quantitative Physical Property Data

The following tables summarize the key physical properties of 1,2-dimethylbenzene, compiled from various reputable sources.

| Property | Value |

| Molecular Formula | C₈H₁₀[1] |

| Molecular Weight | 106.17 g/mol [1] |

| Appearance | Colorless liquid[1][6] |

| Odor | Sweet, aromatic[1][2] |

| Melting Point | -25.2 °C to -23 °C (-13.36 °F to -9.4 °F)[5][7][8] |

| Boiling Point | 144.4 °C (291.9 °F) at 760 mmHg[3] |

| Density | 0.88 g/mL at 20 °C (68 °F)[1][5] |

| Solubility in Water | 0.171 g/L to 0.2 g/L at 20-25 °C (practically insoluble)[4][8][9][10] |

| Solubility in Organic Solvents | Very soluble in ethanol, diethyl ether, acetone, and benzene.[3][5] |

| Vapor Pressure | 7 mmHg at 20 °C; 10 mmHg at 89.8 °F[1][3][11] |

| Vapor Density | 3.66 to 3.7 (relative to air)[1][7] |

| Refractive Index | ~1.505 at 20 °C[1][7][12] |

| Flash Point | 17 °C to 32.0 °C (62.6 °F to 89.6 °F) (closed cup)[6][13] |

| Autoignition Temperature | 463 °C to 465 °C (865.4 °F to 869 °F)[6][13] |

| Explosive Limits in Air | 0.9% to 7.6% by volume[6][11] |

| Viscosity | 0.8102 mPa·s at 20 °C[9] |

| Surface Tension | 30.10 dyn/cm at 20°C[9] |

| Octanol/Water Partition Coefficient (log Pow) | 3.12 |

Experimental Protocols

The determination of the physical properties of 1,2-dimethylbenzene requires precise and standardized experimental procedures. Below are detailed methodologies for measuring key properties.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] The Thiele tube method is a common and efficient technique for this determination, requiring a small sample volume.[15]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Heating source (e.g., Bunsen burner)

-

Sample of 1,2-dimethylbenzene

Procedure:

-

A small amount of 1,2-dimethylbenzene is placed in the fusion tube.[16]

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[16]

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and fusion tube assembly are immersed in the oil within the Thiele tube.

-

The side arm of the Thiele tube is gently and uniformly heated.[16]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.[16]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of 1,2-dimethylbenzene.[15]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1,2-dimethylbenzene is flammable; keep it away from open flames and sparks.[13]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like 1,2-dimethylbenzene, this can be determined by measuring the mass of a known volume.

Materials:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance (analytical or top-pan)

-

Pipette (for accurate volume transfer)

-

Sample of 1,2-dimethylbenzene

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[17][18]

-

A specific volume of 1,2-dimethylbenzene (e.g., 20 mL) is accurately transferred into the graduated cylinder.[17]

-

The mass of the graduated cylinder containing the 1,2-dimethylbenzene is measured and recorded.[17]

-

The mass of the 1,2-dimethylbenzene is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[17]

-

The density is then calculated using the formula: Density = Mass / Volume. The result is typically expressed in g/cm³ or g/mL.[19]

-

For higher accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[18]

Safety Precautions:

-

Perform the experiment in a well-ventilated area.

-

Avoid inhalation of vapors and skin contact.

-

Handle 1,2-dimethylbenzene with care to prevent spills.

Visualized Experimental Workflow: Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of 1,2-dimethylbenzene using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. restoredcdc.org [restoredcdc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. adityadyechem.com [adityadyechem.com]

- 6. ICSC 0084 - this compound [inchem.org]

- 7. This compound | 95-47-6 [chemicalbook.com]

- 8. This compound, 99%, pure | Fisher Scientific [fishersci.ca]

- 9. This compound (data page) - Wikipedia [en.wikipedia.org]

- 10. This compound anhydrous, 97 95-47-6 [sigmaaldrich.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound, 99% 95-47-6 India [ottokemi.com]

- 13. chemarc.com [chemarc.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. wjec.co.uk [wjec.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. homesciencetools.com [homesciencetools.com]

o-Xylene: A Comprehensive Technical Guide for Researchers

Ortho-xylene (this compound) , systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

This compound is a colorless, flammable liquid with a sweet, aromatic odor.[1][2] It is one of three structural isomers of dimethylbenzene, the others being meta-xylene and para-xylene.[3]

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 95-47-6[4][5] |

| Molecular Formula | C₈H₁₀[3][4][5] |

| Molecular Weight | 106.17 g/mol [4][6] |

| IUPAC Name | 1,2-Dimethylbenzene[1][2] |

| Synonyms | o-Xylol, 2-Methyltoluene[3][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[2][3] |

| Density | 0.88 g/cm³ at 20°C[1][2] |

| Melting Point | -25.2°C (-13.4°F)[1] |

| Boiling Point | 144.4°C (291.9°F)[3] |

| Flash Point | 25°C (77°F)[1] |

| Solubility in Water | 0.02% (20 °C)[3] |

| Solubility in Organic Solvents | Very soluble in ethanol, diethyl ether, acetone, and benzene[1][3] |

| Vapor Pressure | 7 mmHg (20°C)[3] |

| Refractive Index (nD20) | 1.505[4][7] |

Production and Synthesis

The primary industrial source of this compound is petroleum. It is obtained through the catalytic reforming of petroleum naphtha, which produces a mixture of aromatic compounds, including the three xylene isomers.[2] These isomers are then separated through fractional distillation.[2][7]

A more sustainable, two-step synthesis route has also been developed using biomass-derived feedstocks. This process involves the dehydration of pinacol to yield 2,3-dimethylbutadiene, followed by a Diels-Alder reaction with acrolein and subsequent dehydration to form this compound.

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications relevant to scientific research and pharmaceutical development.

-

Precursor for Phthalic Anhydride: The vast majority of commercially produced this compound is used as a feedstock for the synthesis of phthalic anhydride.[1][2][3] Phthalic anhydride is a crucial intermediate in the production of plasticizers (e.g., dioctyl phthalate), dyes, and polyester resins.[1][8]

-

Solvent: Due to its ability to dissolve a wide range of organic compounds, this compound is utilized as a solvent in the formulation of paints, lacquers, adhesives, and coatings.[1][9] In laboratory settings, it is used as a clearing agent in histology.[10]

-

Pharmaceutical Intermediate: this compound serves as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][9][11] For instance, it is involved in the production of mefenamic acid and riboflavin (Vitamin B2).[10]

-

Other Syntheses: It is also a precursor for certain pesticides and insecticides.[8][11]

Experimental Protocol: Analysis of this compound by Gas Chromatography

The purity of this compound and the quantification of its impurities can be reliably determined using gas chromatography (GC), following methods such as ASTM D3797.[12][13] This method is suitable for analyzing impurities like nonaromatic hydrocarbons, benzene, toluene, and other xylene isomers.[12][13]

Objective: To determine the purity of an this compound sample and quantify impurities.

Materials and Equipment:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Polar-fused silica capillary column

-

Microsyringe

-

Volumetric flasks (50 mL)

-

This compound test specimen

-

Internal standard (e.g., iso-octane)

-

High-purity carrier gas (e.g., Helium or Hydrogen)

Procedure:

-

Instrument Setup: Install the capillary column in the GC and establish stable operating conditions as recommended by the instrument manufacturer.

-

Standard Preparation:

-

Fill a 50-mL volumetric flask to the mark with the this compound sample to be tested.

-

Using a microsyringe, add a precise amount (e.g., 30 µL) of the internal standard (iso-octane) to the flask.

-

Mix the solution thoroughly. This will create a solution with a known concentration of the internal standard.[12]

-

-

Injection: Inject a small volume (e.g., 0.6 µL) of the prepared solution into the gas chromatograph.[12]

-

Data Acquisition: Record the resulting chromatogram.

-

Analysis:

-

Identify the peaks corresponding to the internal standard, this compound, and any impurities by comparing their retention times to known standards.

-

Measure the peak areas of all identified components.

-

The concentration of each impurity is calculated relative to the internal standard.

-

The purity of this compound is determined by subtracting the total percentage of all identified impurities from 100%.[12]

-

Safety and Handling

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[14][15] It is also an irritant to the skin, eyes, and respiratory system.[2][14] High-level exposure can cause central nervous system effects such as dizziness and headache.[2]

Recommended Handling Practices:

-

Work in a well-ventilated area or under a chemical fume hood.[16]

-

Keep away from heat, sparks, and open flames.[16]

-

Use explosion-proof electrical equipment.[14]

-

Ground and bond containers when transferring material to prevent static discharge.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[14]

-

In case of a spill, remove all ignition sources and use an inert absorbent material for cleanup.[14]

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[4]

References

- 1. adityadyechem.com [adityadyechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. getchem.com [getchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound anhydrous, 97 95-47-6 [sigmaaldrich.com]

- 7. This compound | 95-47-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound Supplier|99% Purity|For Research Use [benchchem.com]

- 11. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. kelid1.ir [kelid1.ir]

- 13. store.astm.org [store.astm.org]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. idesapetroquimica.com [idesapetroquimica.com]

An In-depth Technical Guide on the Thermodynamic Data and Phase Behavior of o-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and phase behavior of ortho-Xylene (this compound), an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of these properties, and includes visualizations of experimental workflows and phase relationships to facilitate a deeper understanding.

Thermodynamic Data of this compound

The following tables summarize the essential thermodynamic data for this compound, compiled from various reliable sources. These values are crucial for process design, safety analysis, and computational modeling in various scientific and industrial applications.

Table 1: Fundamental Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₀ | - | [1][2] |

| Molar Mass | 106.167 | g/mol | [3] |

| Melting Point | -25.2 | °C | [1][4] |

| 247.95 | K | [1][4] | |

| Boiling Point (at 1 atm) | 144.4 | °C | [1][4] |

| 417.55 | K | [1][4] | |

| Triple Point | 247.8 | K | [5] |

| Critical Temperature | 630.3 | K | [3] |

| Critical Pressure | 3.73 | MPa | [3] |

| Critical Density | 2.64 | mol/dm³ | [3] |

Table 2: Enthalpy and Entropy Data for this compound

| Property | Value | Units | Conditions | Reference(s) |

| Standard Enthalpy of Fusion (ΔfusH°) | 13.6 | kJ/mol | at Melting Point | [6] |

| Standard Entropy of Fusion (ΔfusS°) | 54.87 | J/(mol·K) | at Melting Point | [6] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 43.4 | kJ/mol | at 298.15 K | [7] |

| 36.24 | kJ/mol | at Boiling Point | [6][8] | |

| Standard Molar Entropy (S°) | 246.5 | J/(mol·K) | Liquid at 298.15 K | [6] |

| 353.6 | J/(mol·K) | Gas at 298.15 K | [6] |

Table 3: Heat Capacity of this compound

| Phase | Heat Capacity (Cp) | Units | Temperature (°C) | Reference(s) |

| Liquid | 187.653 | J/(mol·K) | 25 | [9] |

| Gas | 132.5 | J/(mol·K) | 25 | [6] |

Table 4: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Vapor Pressure (mmHg) | Reference(s) |

| -3.8 | 1 | [6] |

| 32.1 | 10 | [6] |

| 59.5 | 40 | [6] |

| 81.3 | 100 | [6] |

| 121.7 | 400 | [6] |

| 144.4 | 760 | [6] |

Phase Behavior of this compound

The phase behavior of this compound is critical for its separation, purification, and use as a solvent. This section describes its solid-liquid and liquid-vapor equilibria.

Solid-Liquid Equilibrium

The solid-liquid equilibrium of this compound is characterized by its melting point. Below -25.2 °C (247.95 K), this compound exists as a solid. The transition from solid to liquid at a constant pressure occurs at this temperature. Experimental determination of the solid-liquid equilibrium is often carried out using Differential Scanning Calorimetry (DSC), which can precisely measure the enthalpy of fusion.[6]

Liquid-Vapor Equilibrium

The liquid-vapor equilibrium of this compound is described by its vapor pressure curve, which dictates the temperature at which it boils at a given pressure. At standard atmospheric pressure (760 mmHg), this compound boils at 144.4 °C.[1][4] The relationship between temperature and vapor pressure is non-linear and can be modeled by equations such as the Antoine equation. Data for vapor-liquid equilibria are essential for the design of distillation columns used to separate xylene isomers.[10][11]

The following diagram provides a qualitative representation of the pressure-temperature phase diagram for this compound, illustrating the solid, liquid, and gas phases and the phase transition boundaries.

Caption: Qualitative Pressure-Temperature Phase Diagram for this compound.

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental methodologies. This section outlines the protocols for key experiments.

Determination of Heat Capacity by Differential Scanning calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) to ensure accuracy.

-

Sample Preparation: Accurately weigh a small amount of high-purity this compound (typically 5-10 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Baseline Measurement: Perform a run with two empty pans to establish the baseline heat flow of the instrument over the desired temperature range.

-

Sapphire Measurement: Run a sapphire standard (a material with a well-known heat capacity) under the same conditions as the sample to determine the heat capacity calibration factor.

-

Sample Measurement: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The heat capacity of the this compound is then calculated using the following equation:

Cp,sample = (Δq / Δt) / (m * β)

where:

-

Cp,sample is the specific heat capacity of the sample.

-

Δq / Δt is the differential heat flow.

-

m is the mass of the sample.

-

β is the heating rate.

-

The following diagram illustrates the general workflow for determining the heat capacity of a liquid using DSC.

Caption: Experimental Workflow for DSC Measurement of Heat Capacity.

Determination of Vapor Pressure by Comparative Ebulliometry

Comparative ebulliometry is a precise method for determining the vapor pressure of a liquid by comparing its boiling temperature with that of a reference substance with a well-known vapor pressure.

Methodology:

-

Apparatus Setup: The apparatus consists of two ebulliometers connected to a common pressure-controlled system. One ebulliometer contains the this compound sample, and the other contains a reference substance (e.g., water).

-

Sample and Reference Preparation: A known quantity of high-purity this compound is placed in the sample ebulliometer, and the reference substance is placed in the reference ebulliometer.

-

System Equilibration: The system is brought to a specific pressure, and both liquids are heated to their boiling points. The system is allowed to reach thermal and phase equilibrium.

-

Temperature Measurement: The boiling temperature of the this compound and the reference substance are measured simultaneously with high-precision thermometers.

-

Varying Pressure: The pressure of the system is varied, and the corresponding boiling temperatures of the sample and reference are recorded at each new pressure point.

-

Data Analysis: The vapor pressure of the this compound at a given temperature is determined by knowing the vapor pressure of the reference substance at its measured boiling temperature, as they are both at the same system pressure.

The logical relationship in a comparative ebulliometry experiment is depicted in the following diagram.

Caption: Logical Relationship in Comparative Ebulliometry.

Determination of Solid-Liquid Equilibrium by Differential Scanning Calorimetry (DSC)

DSC can also be effectively used to determine the solid-liquid equilibrium (melting point) and the enthalpy of fusion of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature using a standard with a known melting point (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

Cooling Cycle: The sample is cooled at a controlled rate to a temperature well below its expected melting point to ensure complete crystallization.

-

Heating Cycle: The crystallized sample is then heated at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition.

-

Data Acquisition: The heat flow into the sample is recorded as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.

-

Data Analysis:

-

Melting Point: The onset temperature of the melting peak is taken as the melting point.

-

Enthalpy of Fusion: The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

The workflow for this experimental procedure is visualized below.

Caption: Workflow for Solid-Liquid Equilibrium Analysis using DSC.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. Vapor-Liquid Equilibria (VLE or VLLE) - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 5. This compound (data page) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. This compound [fchartsoftware.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

A Comprehensive Technical Guide to the Solubility of o-Xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of o-xylene in a variety of organic solvents. Due to its non-polar nature, this compound is readily miscible with a wide array of common organic liquids. This guide summarizes its solubility profile, offers detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concept: The Solubility of this compound

This compound (1,2-dimethylbenzene) is a non-polar aromatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating that it exhibits high solubility in other non-polar or weakly polar organic solvents. For many common organic solvents, this compound is not just soluble but completely miscible, meaning it can form a homogeneous solution in all proportions without a defined saturation limit.

Data Presentation: Solubility Profile of this compound

Given the high miscibility of this compound with many organic solvents, extensive quantitative solubility data at various concentrations and temperatures is not widely tabulated in scientific literature. Instead, solubility is often described qualitatively. The following table summarizes the solubility behavior of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Solubility of this compound | Reference(s) |

| Aliphatic Hydrocarbons | Hexane, Heptane, Petroleum Ether | Miscible | [1] |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible | [2][3] |

| Alcohols | Ethanol, Methanol | Very Soluble/Miscible | [3][4][5] |

| Ethers | Diethyl Ether | Very Soluble/Miscible | [3][4][5] |

| Ketones | Acetone | Miscible | [2][3] |

| Esters | Ethyl Acetate | Readily Soluble | [6] |

| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Miscible | [1][6] |

Experimental Protocols for Solubility Determination

For novel solvent systems or specific temperature and pressure conditions where the solubility of this compound may not be infinite, the following experimental protocols can be employed to quantitatively determine its solubility.

Gravimetric Method

This classic and straightforward method is ideal for determining the solubility of a non-volatile solute in a volatile solvent. Since this compound is volatile, this method is better suited for determining the solubility of a solid in this compound, but the principles can be adapted. For a liquid-liquid system where the solvent is significantly more volatile than this compound, it can be applied with care.

Principle: A saturated solution is prepared, and a known volume or mass of this solution is taken. The solvent is then evaporated, and the mass of the remaining solute (this compound) is measured.

Detailed Methodology:

-

Saturation: In a sealable, temperature-controlled vessel, add an excess of this compound to the chosen solvent.

-

Equilibration: Agitate the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. Allow the mixture to settle, permitting any undissolved phase to separate.

-

Sampling: Carefully extract a precise volume (e.g., 10 mL) of the clear, saturated supernatant, ensuring no undissolved droplets are transferred.

-

Solvent Evaporation: Transfer the sample to a pre-weighed, clean, and dry evaporating dish. Gently heat the dish in a fume hood to evaporate the solvent. To minimize loss of this compound, a rotary evaporator or a gentle stream of inert gas at a controlled temperature below the boiling point of this compound can be used.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the heating and cooling steps until a constant mass is achieved.

-

Calculation: The solubility can be calculated as follows:

-

Mass of this compound = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of this compound / Volume of sample) * 100

-

Gas Chromatography (GC) Method

This is a highly accurate and versatile method for determining the concentration of a volatile compound like this compound in a solution.

Principle: A saturated solution is prepared, and a small, known volume of this solution is injected into a gas chromatograph. The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Detailed Methodology:

-

Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest at various known concentrations.

-

GC Method Development: Develop a suitable GC method with a column and conditions (e.g., injector temperature, oven temperature program, detector temperature) that provide good separation and a sharp peak for this compound. A Flame Ionization Detector (FID) is typically used for hydrocarbons.

-

Calibration Curve: Inject known volumes of each standard solution into the GC and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: Carefully take an aliquot of the clear supernatant of the saturated solution. If necessary, dilute the sample with the pure solvent to bring its concentration within the range of the calibration curve.

-

Injection and Data Acquisition: Inject a known volume of the (diluted) sample into the GC and record the peak area for this compound.

-

Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the (diluted) sample. If the sample was diluted, multiply by the dilution factor to find the concentration in the original saturated solution.

Spectroscopic Method (UV-Vis)

This method is applicable if this compound exhibits a distinct UV-Vis absorbance peak that is not obscured by the solvent. This compound has characteristic UV absorbance maxima.

Principle: The absorbance of a saturated solution is measured at a specific wavelength. The concentration is then determined using the Beer-Lambert law and a previously constructed calibration curve.

Detailed Methodology:

-

Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to identify a wavelength of maximum absorbance (λmax) where the solvent itself has minimal absorbance.

-

Calibration Standards: Prepare a series of standard solutions of this compound in the solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the selected λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method.

-

Sample Preparation and Analysis: Withdraw a sample of the clear, saturated solution. It will likely be necessary to dilute this sample with the pure solvent to bring its absorbance into the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the measured absorbance and the calibration curve to find the concentration of the diluted sample. Multiply by the dilution factor to determine the solubility of this compound in the solvent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

- 1. This compound | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adityadyechem.com [adityadyechem.com]

- 3. This compound CAS#: 95-47-6 [m.chemicalbook.com]

- 4. Table 4-2, Physical and Chemical Properties of m-Xylene, this compound, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

Navigating the Invisible Hazard: A Technical Guide to o-Xylene Safety in the Laboratory

For Immediate Release

[City, State] – In the fast-paced environment of research and drug development, the safe handling of chemicals is paramount. This in-depth technical guide addresses the critical health and safety considerations for the laboratory use of o-Xylene, a common solvent and precursor in the synthesis of pharmaceuticals and other chemicals. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's properties, associated hazards, and the necessary protocols to ensure a safe laboratory environment.

This compound, a colorless, flammable liquid with a characteristic aromatic odor, presents several health and safety challenges that necessitate stringent control measures.[1][2] Inhalation, skin absorption, and eye contact are the primary routes of exposure, which can lead to a range of health effects from irritation of the eyes, skin, and respiratory system to more severe central nervous system impacts such as dizziness, drowsiness, and incoordination.[1]

This guide emphasizes the importance of understanding and adhering to established occupational exposure limits to minimize health risks. It also outlines detailed procedures for safe handling, storage, and emergency response, providing a robust framework for laboratories to manage the risks associated with this compound.

Section 1: Chemical and Physical Properties of this compound

A thorough understanding of this compound's chemical and physical properties is the foundation of its safe use. This data is crucial for designing appropriate storage and handling procedures, as well as for planning emergency responses.

| Property | Value |

| Chemical Formula | C₈H₁₀ |

| Molecular Weight | 106.2 g/mol [3] |

| Appearance | Colorless liquid[1] |

| Odor | Aromatic[1] |

| Boiling Point | 292°F (144.4°C)[1][3] |

| Melting/Freezing Point | -13°F (-25°C)[1][3] |

| Flash Point | 90°F (32°C)[1][3] |

| Vapor Pressure | 7 mmHg[1][3] |

| Specific Gravity | 0.88[1][3] |

| Solubility in Water | 0.02%[1][3] |

| Lower Explosive Limit (LEL) | 0.9%[1][3] |

| Upper Explosive Limit (UEL) | 6.7%[1][3] |

Section 2: Occupational Exposure Limits

Various regulatory and advisory bodies have established occupational exposure limits for this compound to protect laboratory personnel from its adverse health effects. Adherence to these limits is mandatory.

| Agency | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |

| OSHA (PEL) | 100 ppm[4][5] | - |

| NIOSH (REL) | 100 ppm[4][5] | 150 ppm[4][5] |

| ACGIH (TLV) | 100 ppm[4][5] | 150 ppm[4][5] |

| MAK (Germany) | 440 mg/m³[4] | - |

Section 3: Health Hazard Information

Exposure to this compound can result in a range of health effects, from acute symptoms following short-term exposure to potential long-term consequences.

Routes of Exposure:

-

Inhalation: The primary route of exposure, leading to irritation of the nose, throat, and respiratory system.[1]

-

Skin Absorption: Can be absorbed through the skin, causing irritation and potentially contributing to systemic toxicity.[1]

-

Eye Contact: Causes irritation.[1]

-

Ingestion: Can cause gastrointestinal irritation and systemic poisoning.[1]

Acute Effects:

-

Irritation of the eyes, skin, nose, and throat.[1]

-

Central nervous system depression, with symptoms including dizziness, headache, drowsiness, and incoordination.[1][6]

-

High concentrations can lead to nausea, vomiting, and abdominal pain.[1]

Chronic Effects:

-

Prolonged or repeated skin contact can cause dermatitis, characterized by dryness and redness.[5]

-

Long-term exposure may affect the central nervous system, liver, and kidneys.[5]